n-Butyl-1h-benzimidazol-2-amine
Overview
Description
Mechanism of Action
Target of Action
n-Butyl-1h-benzimidazol-2-amine is a derivative of benzimidazole, a key heterocycle in therapeutic chemistry Benzimidazole derivatives have been reported to exhibit biological activity as antiviral, antimicrobial, and antitumor agents .
Biochemical Pathways
Benzimidazole derivatives have been reported to exhibit inhibitory effects on various enzymes involved in a wide range of therapeutic uses .
Pharmacokinetics
Benzimidazole compounds are generally known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives have been reported to exhibit biological activity as antiviral, antimicrobial, and antitumor agents .
Action Environment
Benzimidazole derivatives are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .
Biochemical Analysis
Biochemical Properties
n-Butyl-1h-benzimidazol-2-amine has been shown to have almost no effect on the conjugation and structural organization of benzimidazole . The presence of a butyl substituent in the N position does not significantly affect the C-N bond lengths and C-N-C and N-C-N angles . This suggests that this compound could potentially interact with various enzymes, proteins, and other biomolecules in a similar manner as benzimidazole.
Cellular Effects
For instance, the benzimidazole derivative M084 has been shown to extend the lifespan of Caenorhabditis elegans, delay age-related decline of phenotypes, and improve stress resistance . It’s plausible that this compound could have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Benzimidazoles and their derivatives are known to interact with biopolymers due to their structural similarity to naturally occurring nucleotides . They could potentially exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It has been shown that the presence of a butyl substituent in the N position does not significantly affect the conjugation and structural organization of benzimidazole , suggesting that this compound could potentially have stable long-term effects on cellular function.
Dosage Effects in Animal Models
The benzimidazole derivative M084 has been shown to exhibit antidepressant and anxiolytic-like effects at a dosage of 10 mg/kg in mice . It’s plausible that this compound could have similar dosage-dependent effects in animal models.
Metabolic Pathways
Due to its structural similarity to naturally occurring nucleotides, it could potentially interact with various enzymes or cofactors and affect metabolic flux or metabolite levels .
Transport and Distribution
There is limited information available on how this compound is transported and distributed within cells and tissues. Due to its structural similarity to naturally occurring nucleotides, it could potentially interact with various transporters or binding proteins and affect its localization or accumulation .
Subcellular Localization
Due to its structural similarity to naturally occurring nucleotides, it could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of M084 involves the reaction of benzimidazole derivatives with butylamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of M084 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: M084 undergoes various chemical reactions, including:
Oxidation: M084 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert M084 to its reduced forms.
Substitution: M084 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction may produce reduced amine derivatives.
Scientific Research Applications
M084 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the physiological and pathophysiological functions of TRPC4 and TRPC5 channels.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential antidepressant and anxiolytic effects.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
TRPC4 and TRPC5 Inhibitors: Compounds such as ML204 and HC-070 are also known to inhibit TRPC4 and TRPC5 channels.
Benzimidazole Derivatives: Compounds like albendazole, mebendazole, and thiabendazole share the benzimidazole core structure.
Uniqueness of M084: M084 is unique due to its specific inhibitory effects on TRPC4 and TRPC5 channels, combined with its rapid antidepressant and anxiolytic effects . Its ability to modulate mitochondrial function and delay aging further distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-butyl-1H-benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11/h4-7H,2-3,8H2,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKUCNXCFWODOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965602 | |
Record name | N-Butyl-1,3-dihydro-2H-benzimidazol-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20965602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51314-51-3 | |
Record name | 51314-51-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139486 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Butyl-1,3-dihydro-2H-benzimidazol-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20965602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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